Methyl 3-amino-2-bromo-4-nitrobenzoate
Description
Methyl 3-amino-2-bromo-4-nitrobenzoate is an aromatic ester derivative characterized by a methyl ester group at position 1, with amino (-NH₂), bromo (-Br), and nitro (-NO₂) substituents at positions 3, 2, and 4, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic ring and reactive functional groups. The strategic placement of substituents influences its physicochemical properties and reactivity, making it a subject of interest in comparative studies with structurally related compounds.
Properties
Molecular Formula |
C8H7BrN2O4 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
methyl 3-amino-2-bromo-4-nitrobenzoate |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,10H2,1H3 |
InChI Key |
XDYIJPZKDUGXKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-bromo-4-nitrobenzoate typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methyl benzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: this compound can be converted to Methyl 3-amino-2-bromo-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products with oxidized amino groups.
Scientific Research Applications
Methyl 3-amino-2-bromo-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-bromo-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
a) Methyl 4-bromo-3-formamidobenzoate ()
- Structure : Bromo (-Br) at position 4, formamido (-NHCHO) at position 3, and methyl ester at position 1.
- Key Differences: Replaces the amino (-NH₂) and nitro (-NO₂) groups in the target compound with formamido and bromo groups. Molecular weight: 279.9/281.9 g/mol (vs. ~290.1 g/mol for the target compound).
- Absence of nitro reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.
b) Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate ()
- Structure : Bromo (-Br) at position 5 (on benzylamine), hydroxyl (-OH) at position 2, and methyl ester at position 4.
- Key Differences: Substitutes nitro (-NO₂) with a benzylamino-hydroxyl moiety. Molecular weight: 336.18 g/mol, significantly higher due to the extended benzyl group.
- Impact :
Functional Group Analogues: Methyl Esters with Varied Backbones
a) Fatty Acid Methyl Esters (e.g., Methyl Palmitate, )
- Structure : Long aliphatic chains (e.g., C16 in methyl palmitate) with terminal methyl ester.
- Key Differences :
- Lack aromatic rings and electron-withdrawing groups.
- Impact: Lower melting points and higher volatility compared to aromatic esters.
b) Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, )
- Structure : Complex bicyclic terpene backbone with methyl ester.
- Key Differences: Non-aromatic, fused ring systems with minimal polar substituents.
- Impact :
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| Methyl 3-amino-2-bromo-4-nitrobenzoate | ~290.1 | -NH₂, -Br, -NO₂ | High (estimated) | Moderate in polar solvents |
| Methyl 4-bromo-3-formamidobenzoate | 279.9/281.9 | -NHCHO, -Br | Moderate | High in DMSO |
| Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate | 336.18 | -Br, -OH, -NH-benzyl | Moderate-High | High in methanol |
| Methyl Palmitate | 270.45 | C15 aliphatic chain | Low (≈30) | Insoluble in water |
Reactivity Trends
- Electrophilic Substitution : The nitro group in the target compound deactivates the ring, directing incoming electrophiles to meta/para positions relative to existing substituents. In contrast, compounds like Methyl 4-bromo-3-formamidobenzoate exhibit ortho/para directionality due to the formamido group’s resonance effects .
- Hydrogen Bonding: The amino and nitro groups in the target compound facilitate intermolecular interactions, influencing crystal packing (as per Etter’s graph set analysis, ). Formamido and hydroxyl groups in analogues enhance this further .
Biological Activity
Methyl 3-amino-2-bromo-4-nitrobenzoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a benzoate structure. The molecular formula is , and its structure allows for various chemical interactions that contribute to its biological activity.
The biological activity of this compound primarily arises from the interactions of its functional groups:
- Amino Group : This group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as enzymes and receptors, influencing their activity.
- Nitro Group : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.
- Bromine Atom : The presence of the bromine atom allows for halogen bonding, further enhancing the compound's reactivity and interaction potential.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial in cellular detoxification processes. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency .
Case Studies
- Inhibition of Glutathione Enzymes : A study explored the inhibitory effects of several methylated benzoate derivatives on GR and GST. This compound was identified as a promising candidate due to its structural features that facilitate binding to these enzymes .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various nitro-containing compounds, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino, bromo, nitro groups | Antimicrobial, enzyme inhibition |
| Methyl 4-amino-3-nitrobenzoate | Amino and nitro groups | Moderate enzyme inhibition |
| Methyl 3-nitrobenzoate | Nitro group only | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
